molecular formula C15H11ClN2S B7830356 3-(4-Chlorobenzyl)quinoxaline-2-thiol

3-(4-Chlorobenzyl)quinoxaline-2-thiol

Cat. No.: B7830356
M. Wt: 286.8 g/mol
InChI Key: ZPUBQANGVHBOKZ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)quinoxaline-2-thiol is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoxalines are nitrogen-containing heterocyclic compounds known for their wide spectrum of biological activities, which include antifungal, antibacterial, antiviral, and anticancer properties . The specific 4-chlorobenzyl substitution in this compound is a key structural feature often explored to modulate biological activity and enhance interaction with therapeutic targets. While specific mechanistic studies on this compound are not extensively documented in public literature, research on analogous quinoxaline-2-thiol derivatives provides strong rationale for its research value. These compounds are frequently investigated as core scaffolds for developing novel enzyme inhibitors and chemotherapeutic agents due to their ability to interact with various biological macromolecules . The thiol group at the 2-position and the chlorobenzyl side chain offer versatile sites for further chemical modification, making this compound a valuable intermediate for synthesizing more complex molecules, such as thieno[2,3-b]quinoxaline derivatives, which have been successfully prepared from similar precursors . Key Research Applications: • Antimicrobial Research: Serves as a key intermediate for developing novel anti-infective agents against drug-resistant pathogens . • Anticancer Research: Used in studies to create and evaluate new compounds for in vitro cytotoxicity against various human cancer cell lines . • Chemical Synthesis: A versatile building block for constructing complex heterocyclic systems, including fused quinoxalines, for material science and pharmaceutical development . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions and in compliance with all applicable local and national regulations.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1H-quinoxaline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)9-14-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUBQANGVHBOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Quinoxaline-2-thiol

Quinoxaline-2-thiol is synthesized via thiation of 2-chloroquinoxaline or via condensation of o-phenylenediamine with glyoxal derivatives followed by sulfur incorporation.

Alkylation Reaction

Quinoxaline-2-thiol reacts with 4-chlorobenzyl bromide or chloride in ethanol or acetonitrile under basic conditions (triethylamine, K₂CO₃). The reaction proceeds via nucleophilic substitution at the sulfur atom, forming the 4-chlorobenzyl thioether. Optimal yields (75–85%) are achieved at reflux (12–24 h).

Optimization Insight :

  • Polar aprotic solvents (e.g., DMF) enhance reactivity but may require longer reaction times.

Sulfine-Mediated Cyclization Approach

A novel route involves sulfine intermediates generated from phenacyl sulfoxides.

Synthesis of Phenacyl Sulfoxide

4-Chlorobenzyl-substituted phenacyl sulfoxide is prepared by oxidizing the corresponding sulfide.

Thermolysis to Sulfine and Cyclization

Heating the sulfoxide eliminates 1-methyl-1H-tetrazole, generating a sulfine. Reaction with o-phenylenediamine induces cyclization, forming the quinoxaline-2-thiol scaffold.

Advantages :

  • Single-pot synthesis (50–65% yield).

  • Avoids hazardous chlorination steps.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Key Advantage
Thiation of 2-chloro derivative2-Chloro-3-(4-chlorobenzyl)quinoxalineCHCl₃, reflux, 12 h69–91%High yield, scalable
Alkylation of thiolQuinoxaline-2-thiol, 4-chlorobenzyl bromideEtOH, K₂CO₃, reflux75–85%Modular, avoids chlorination
Condensation-thiationo-Phenylenediamine, 1-(4-chlorobenzyl)-1,2-diketonePOCl₃, then thiation60–70%Core structure flexibility
Sulfine-mediatedPhenacyl sulfoxide, o-phenylenediamineThermolysis, DMF, 80°C50–65%One-pot, no chlorination

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorobenzyl)quinoxaline-2-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding thiol derivatives.

  • Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation.

  • Substituted Derivatives: Resulting from substitution reactions at the benzyl group.

Scientific Research Applications

Synthesis of 3-(4-Chlorobenzyl)quinoxaline-2-thiol

The compound can be synthesized through various methods involving the functionalization of quinoxaline derivatives. The synthesis typically involves the reaction of 2,3-dichloroquinoxaline with appropriate thiol compounds, leading to the formation of the desired thiol derivative. The structural characterization of synthesized compounds is usually performed using techniques such as NMR and mass spectrometry.

Biological Activities

Antimicrobial Activity
Research indicates that quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoxaline derivatives demonstrate broad-spectrum antibacterial and antifungal activities against various pathogens . The compound's thioether functionality is believed to enhance its interaction with microbial targets.

Anticancer Potential
Quinoxalines have been explored for their anticancer properties. Specifically, modifications in the quinoxaline structure have led to compounds with potent activity against cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In particular, derivatives similar to this compound have been evaluated for their ability to inhibit key signaling pathways involved in tumor growth .

VEGFR-2 Inhibition
A notable application of quinoxaline derivatives is their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in angiogenesis and tumor progression. Compounds designed with similar pharmacophoric features to established VEGFR-2 inhibitors have shown promising results in preclinical evaluations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinoxaline derivatives. Modifications at specific positions on the quinoxaline ring can significantly impact biological activity. For example, substituents like chlorobenzyl groups can enhance lipophilicity and receptor binding affinity, which are essential for improved therapeutic outcomes .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating various quinoxaline derivatives, including those similar to this compound, a series of compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents .

Case Study 2: Anticancer Activity
Another investigation focused on the antiproliferative effects of quinoxaline derivatives on cancer cell lines. Compounds were subjected to cytotoxicity assays, revealing that specific modifications led to enhanced apoptosis in cancer cells. Notably, one derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics .

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivitySignificant antibacterial and antifungal effects ,
Anticancer PotentialInduces apoptosis in cancer cell lines ,
VEGFR-2 InhibitionPotent inhibitors with low IC50 values ,

Mechanism of Action

The mechanism by which 3-(4-Chlorobenzyl)quinoxaline-2-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and functional differences:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
3-(4-Chlorobenzyl)quinoxaline-2-thiol Quinoxaline 4-Chlorobenzyl, thiol ~287.5* Thiol, chlorinated aromatic
3-Hydrazinoquinoxaline-2-thiol Quinoxaline Hydrazino, thiol ~208.3* Hydrazine, thiol
1-(3-(4-Chlorobenzyl)-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-chlorophenoxy)propan-2-ol (Compound 23) Benzo[d]imidazole 4-Chlorobenzyl, chlorophenoxy 442 [M+H] Imine, ether, chlorinated aromatics

*Calculated based on molecular formulas.

  • Reactivity: The thiol group in both quinoxaline derivatives may enable disulfide bond formation or metal interactions, whereas the hydrazino group in 3-hydrazinoquinoxaline-2-thiol could participate in Schiff base formation .
3-Hydrazinoquinoxaline-2-thiol
  • Antifungal Activity: Demonstrates in vitro efficacy against Candida species when combined with thymoquinone, a natural monoterpene. Synergistic effects suggest multi-target mechanisms, possibly involving oxidative stress induction or cell wall disruption .
  • Research Gaps : Mechanistic details remain unclear, necessitating further studies on pharmacokinetics and toxicity .
This compound
Compound 23
  • Analytical Data : Characterized by LCMS (Rt=1.38 min, m/z=442 [M+H]), but biological activity is unspecified. The dual chlorinated aromatic system may confer stability or target specificity.

Synergistic Potential

  • 3-Hydrazinoquinoxaline-2-thiol’s synergy with thymoquinone highlights the importance of combination therapies for overcoming microbial resistance .

Q & A

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Develop a validated HPLC protocol with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase).
  • Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (>95%) per ICH guidelines .

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